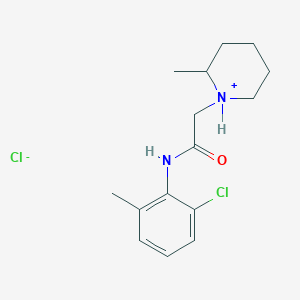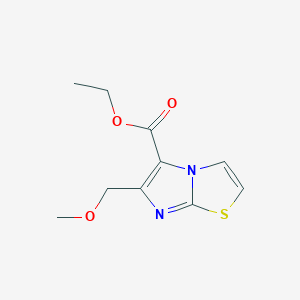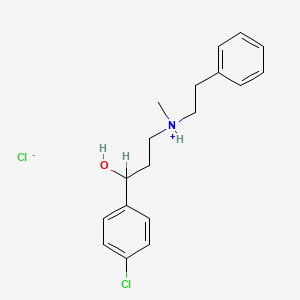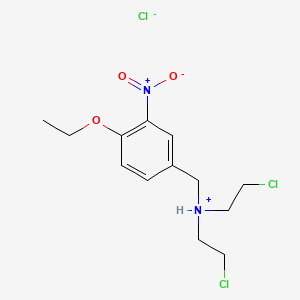
4-Methoxy-1,2,5-thiadiazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-1,2,5-thiadiazole-3-carboxylic acid is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes a methoxy group and a carboxylic acid functional group, makes it an interesting subject for research and development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1,2,5-thiadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methoxy-substituted thiosemicarbazide with a suitable carboxylic acid derivative in the presence of a cyclizing agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality.
化学反応の分析
Types of Reactions: 4-Methoxy-1,2,5-thiadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: Research has shown potential anticancer properties, with studies focusing on its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: The compound is used in the development of agrochemicals and materials with specific properties, such as corrosion inhibitors and polymer additives.
作用機序
The mechanism of action of 4-Methoxy-1,2,5-thiadiazole-3-carboxylic acid varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, its antimicrobial activity is believed to result from the disruption of bacterial cell wall synthesis or interference with essential metabolic processes. In cancer research, the compound has been shown to inhibit enzymes involved in cell cycle regulation, leading to apoptosis or cell death.
類似化合物との比較
- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
- 4-Chloro-1,2,5-thiadiazole-3-carboxylic acid
- 4-Nitro-1,2,5-thiadiazole-3-carboxylic acid
Comparison: 4-Methoxy-1,2,5-thiadiazole-3-carboxylic acid is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. Compared to its methyl, chloro, or nitro-substituted counterparts, the methoxy group may enhance its solubility and alter its interaction with biological targets, potentially leading to different pharmacological profiles and applications.
特性
CAS番号 |
89032-83-7 |
|---|---|
分子式 |
C4H4N2O3S |
分子量 |
160.15 g/mol |
IUPAC名 |
4-methoxy-1,2,5-thiadiazole-3-carboxylic acid |
InChI |
InChI=1S/C4H4N2O3S/c1-9-3-2(4(7)8)5-10-6-3/h1H3,(H,7,8) |
InChIキー |
BIGFTKUERGTAPT-UHFFFAOYSA-N |
正規SMILES |
COC1=NSN=C1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B13773934.png)


![Indate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B13773946.png)


